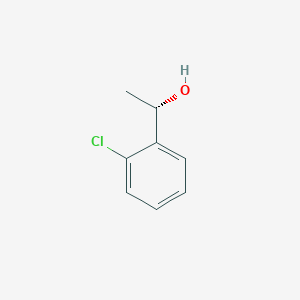

(S)-1-(2-chlorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426434 | |

| Record name | (S)-1-(2-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131864-71-6 | |

| Record name | (S)-1-(2-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2-chlorophenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

This compound is a chiral secondary alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a chlorophenyl group and a hydroxyl group attached to a stereogenic center.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1S)-1-(2-chlorophenyl)ethanol[1][2] |

| CAS Number | 131864-71-6[1][2] |

| Molecular Formula | C₈H₉ClO[1][2] |

| SMILES | CC(C1=CC=CC=C1Cl)O[1] |

| InChI Key | DDUBOVLGCYUYFX-LURJTMIESA-N[1] |

| MDL Number | MFCD06659506[1][3] |

| PubChem CID | 6999091[1][2] |

Table 2: Physicochemical Properties of 1-(2-chlorophenyl)ethanol

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Density | ~1.18 g/cm³ | [4] |

| Boiling Point | 121-123 °C @ 14 mmHg | [4] |

| pKa (Predicted) | 14.05 ± 0.20 | [4][5] |

| Solubility | Slightly soluble in water | [1][3][5] |

| XLogP3-AA | 2.1 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2][5] |

Synthesis and Experimental Protocols

The primary and most critical method for producing this compound is the enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic routes, which are pivotal for establishing the desired stereochemistry.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective method for producing the (S)-enantiomer. Various microorganisms are employed as whole-cell catalysts to perform this reduction.

Experimental Protocol: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol is a representative example of a biocatalytic reduction.

-

Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient-rich medium (e.g., YM broth) at 28-30°C with agitation until it reaches the late-exponential growth phase.

-

Bioreduction:

-

The yeast cells are harvested by centrifugation and washed with a sterile buffer (e.g., phosphate buffer, pH 7.0).

-

The cells are resuspended in the same buffer to a specific optical density.

-

2'-Chloroacetophenone (the substrate) is added to the cell suspension.[6] A co-solvent like glycerol may be used to improve substrate solubility and enzymatic performance.[6]

-

A carbon source (e.g., glucose) is added to provide the necessary reducing equivalents (NAD(P)H) for the carbonyl reductase enzymes.

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 24-72 hours.

-

-

Monitoring and Work-up:

-

The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).

-

Once the reaction is complete, the mixture is centrifuged to remove the yeast cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a powerful and widely used chemical method for the highly enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[7]

Experimental Protocol: CBS-Catalyzed Reduction

-

Catalyst Preparation (In Situ):

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).[7]

-

Add anhydrous tetrahydrofuran (THF, 1 mL) followed by trimethylborate (0.11 mmol, 0.055 equiv.).[7]

-

Stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.[7]

-

-

Asymmetric Reduction:

-

Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).

-

Slowly add a borane solution (e.g., borane-dimethyl sulfide complex or borane-THF solution, ~1.1 equiv.) to the catalyst mixture.

-

In a separate flask, dissolve 2'-chloroacetophenone (2 mmol, 1 equiv.) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.

-

Stir the reaction at the same temperature until completion, monitoring by Thin Layer Chromatography (TLC) or GC.

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Add a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting alcohol by silica gel column chromatography to obtain the highly enantiopure this compound.

Visualized Workflows and Applications

General Synthesis Workflow

The synthesis of this compound is centered around the enantioselective reduction of its parent ketone.

Caption: Asymmetric reduction pathways to this compound.

Role in Pharmaceutical Synthesis

This compound is a key chiral intermediate. Its stereocenter is incorporated into the final structure of more complex molecules, such as inhibitors for therapeutic targets like Polo-like kinase 1 (Plk1), which are investigated in cancer therapy.[8]

Caption: Role as a key intermediate in pharmaceutical synthesis.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the (R)-enantiomer have been reported, which would be identical for the (S)-enantiomer.[9]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and C-Cl stretching.

-

Mass Spectrometry (MS): GC-MS is commonly used for identification, showing a molecular ion peak and characteristic fragmentation patterns.[10]

-

Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess (ee) of the synthesized product, using a chiral stationary phase to separate the (R) and (S) enantiomers.[9]

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H315 | Causes skin irritation[2][10] |

| H319 | Causes serious eye irritation[2][10] |

| H335 | May cause respiratory irritation[2][10] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents.[1][3]

-

Stability: The compound is stable under normal storage conditions.[11] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride.[11]

Conclusion

This compound is a synthetically valuable chiral alcohol. The ability to produce it in high enantiomeric purity through established biocatalytic and chemocatalytic methods underpins its importance as an intermediate in the synthesis of pharmaceuticals. This guide provides the essential technical information required by researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. (1S)-1-(2-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6999091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]

- 9. rsc.org [rsc.org]

- 10. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(2-chlorophenyl)ethanol. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the complete spectroscopic analysis of a chiral alcohol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.49 | Doublet | 6.4 | 3H | -CH₃ |

| 1.93 | Singlet | - | 1H | -OH |

| 4.88 | Quartet | 6.4 | 1H | -CH(OH) |

| 7.23–7.30 | Multiplet | - | 3H | Aromatic CH |

| 7.38 | Multiplet | - | 1H | Aromatic CH |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 25.2 | -CH₃ |

| 69.8 | -CH(OH) |

| 123.6 | Aromatic CH |

| 125.6 | Aromatic CH |

| 127.5 | Aromatic CH |

| 129.8 | Aromatic CH |

| 134.4 | Aromatic C-Cl |

| 147.9 | Aromatic C |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3355 | O-H stretch (broad) |

| 1598, 1574, 1477 | C=C stretch (aromatic) |

| 1079 | C-O stretch |

| 811, 786, 697 | C-H bend (aromatic) |

Technique: Thin Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(2-chlorophenyl)ethanol

| Parameter | Value |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Monoisotopic Mass | 156.0342 g/mol |

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 156 would be expected. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 158 with an intensity of approximately one-third of the molecular ion peak would also be observed. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 141, and the loss of the entire ethanol side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. The spectrum is proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: All spectra are referenced to the TMS signal at 0.00 ppm. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. A dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC.

-

Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode is used.

-

Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu. The ionization energy is typically set to 70 eV.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The base peak is assigned a relative intensity of 100%, and all other peaks are reported as a percentage of the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide to the NMR Spectrum of (S)-1-(2-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (S)-1-(2-chlorophenyl)ethanol. It includes detailed quantitative NMR data, experimental protocols for spectral acquisition, and a workflow for the analysis of chiral compounds using NMR spectroscopy. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a chiral secondary alcohol of significant interest in synthetic organic chemistry and as a building block for pharmaceutical compounds. The precise characterization of its stereochemistry is crucial for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy is a powerful and indispensable tool for the structural elucidation and determination of enantiomeric purity of such chiral molecules. This guide details the characteristic ¹H and ¹³C NMR spectral features of the (S)-enantiomer.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | d | 7.6 | Ar-H |

| 7.28-7.34 | m | - | Ar-H |

| 7.20 | t | 7.6 | Ar-H |

| 5.32 | q | 6.4 | CH-OH |

| 2.05 | s | - | OH |

| 1.50 | d | 6.4 | CH₃ |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | Ar-C (quaternary) |

| 131.6 | Ar-C (quaternary) |

| 129.4 | Ar-CH |

| 128.4 | Ar-CH |

| 127.2 | Ar-CH |

| 126.4 | Ar-CH |

| 66.9 | CH-OH |

| 23.5 | CH₃ |

Table 2: ¹³C NMR data for this compound.

Experimental Protocols

Standard ¹H and ¹³C NMR Spectral Acquisition

This protocol outlines the standard procedure for obtaining the NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

-

Process the data with an exponential multiplication function (line broadening of 1.0 Hz) before Fourier transformation.

-

-

Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Analyze the chemical shifts, multiplicities, coupling constants, and integrations.

Determination of Enantiomeric Purity using a Chiral Derivatizing Agent (Mosher's Acid Method)

To determine the enantiomeric purity, a chiral derivatizing agent such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) can be used to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Materials:

-

This compound (sample of unknown enantiomeric purity)

-

(R)-Mosher's acid chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the this compound sample (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

-

Addition of Derivatizing Agent: Cool the solution to 0 °C and slowly add a solution of (R)-Mosher's acid chloride (1.1 equivalents) in anhydrous DCM.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a small amount of water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

NMR Analysis: Dissolve the resulting crude diastereomeric ester in CDCl₃ and acquire a ¹H NMR spectrum as described in section 3.1.

-

Data Interpretation: The protons near the chiral center of the original alcohol will exhibit different chemical shifts for the two diastereomers. The ratio of the integration of these distinct signals corresponds to the enantiomeric ratio of the original alcohol sample.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chiral alcohol, including the optional step for determining enantiomeric purity.

Caption: Workflow for NMR analysis of a chiral alcohol.

(S)-1-(2-chlorophenyl)ethanol CAS number lookup

An In-depth Technical Guide on (S)-1-(2-chlorophenyl)ethanol

This technical guide provides a comprehensive overview of this compound, a crucial chiral intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identification

The specific enantiomer, this compound, is identified by the CAS number 131864-71-6 .[1] It is important to distinguish this from the racemic mixture, 1-(2-chlorophenyl)ethanol, which has the CAS number 13524-04-4.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9ClO | [1][4] |

| Molecular Weight | 156.61 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | 98% | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| InChI Key | DDUBOVLGCYUYFX-LURJTMIESA-N | [1] |

| Canonical SMILES | CC(C1=CC=CC=C1Cl)O | [1] |

| IUPAC Name | (1S)-1-(2-chlorophenyl)ethanol | [1] |

Synthesis and Production

The enantioselective synthesis of this compound is of significant interest due to its application in producing stereochemically pure active pharmaceutical ingredients (APIs).[6] Biocatalytic methods are often preferred as they are environmentally friendly and offer high selectivity under mild conditions.[6][7][8]

Biocatalytic Synthesis via Asymmetric Bioreduction

A green and efficient method for the synthesis of enantiopure this compound involves the whole-cell biotransformation of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus.[7] This method can achieve high yields and excellent enantiomeric excess (>99%).[7]

Experimental Protocol: Whole-Cell Bioreduction using Lactobacillus curvatus [7]

-

Cultivation of Lactobacillus curvatus : The microorganism is cultured in a suitable growth medium until a desired cell density is reached.

-

Bioreduction Reaction :

-

The substrate, 1-(2-chlorophenyl)ethanone, is added to the cell culture.

-

The reaction is carried out under optimized conditions of pH, temperature, and agitation.

-

The progress of the reaction is monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

-

Product Isolation and Purification :

-

Once the reaction is complete, the cells are separated by centrifugation.

-

The supernatant containing the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be performed by column chromatography if necessary.

-

The following diagram illustrates the workflow for this biocatalytic synthesis.

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceuticals.[1][9]

-

L-cloprenaline : This compound is a key intermediate in the synthesis of L-cloprenaline, which is used for relieving asthma symptoms.[7]

-

Polo-like Kinase 1 (Plk1) Inhibitors : It serves as a crucial chiral intermediate in the synthesis of Polo-like kinase 1 inhibitors, which are a promising class of chemotherapeutic agents.[9]

-

Antifungal Agents : While not a direct precursor to all major antifungal drugs, the synthesis of related chlorophenyl ethanol derivatives is central to the production of imidazole-based antifungals like miconazole and econazole.[6] These drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.[6]

-

Cenobamate : The racemic 1-(2-chlorophenyl)ethanol is a related structure involved in the synthesis of cenobamate, a drug for treating partial-onset seizures.[10]

The general role of this compound as a building block in pharmaceutical synthesis is depicted below.

Caption: Logical relationship of this compound in API synthesis.

Associated Signaling Pathways

As an intermediate for Polo-like kinase 1 (Plk1) inhibitors, the biological context of this compound is linked to the Plk1 signaling pathway. Plk1 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy.

The simplified signaling pathway involving Plk1 is shown below.

Caption: Simplified signaling pathway of Polo-like Kinase 1 (Plk1) in cell cycle regulation.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chlorophenyl)-1-ethanol | 13524-04-4 [chemicalbook.com]

- 5. 1-(2-Chlorophenyl)ethanol, 96% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]

- 10. tdcommons.org [tdcommons.org]

Synthesis of (S)-1-(2-chlorophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol from 2'-chloroacetophenone. This compound is a valuable chiral intermediate in the pharmaceutical industry. This document details three primary synthetic strategies: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application and further research.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, with significant implications for the production of pharmaceuticals and other fine chemicals. The synthesis of enantiomerically pure this compound is of particular interest due to its role as a key building block. This guide evaluates three leading methods for this conversion, providing a comparative analysis to aid in the selection of the most suitable approach based on factors such as enantioselectivity, yield, and operational considerations.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the preparation of this compound depends on various factors, including the desired scale of the reaction, available equipment, and cost considerations. Below is a summary of the key quantitative data for the three methods detailed in this guide.

| Method | Catalyst/Biocatalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages |

| Noyori Asymmetric Hydrogenation | Ru(OTf)--INVALID-LINK-- | High | >96% | High turnover number, broad substrate scope. |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Methyl-CBS | High | >95% (expected) | Predictable stereochemistry, mild reaction conditions. |

| Biocatalytic Reduction | E. coli expressing xylose reductase and formate dehydrogenase | 96% | >99.9% | Exceptional enantioselectivity, environmentally benign. |

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, utilizing ruthenium catalysts bearing chiral diphosphine and diamine ligands. For the synthesis of this compound, a catalyst system analogous to that used for similar α-chloro aromatic ketones can be employed. The use of a catalyst with (R,R)-diamine ligands will stereoselectively produce the (S)-alcohol.

Signaling Pathway

Caption: Mechanism of Noyori Asymmetric Hydrogenation.

Experimental Protocol

Materials:

-

2'-chloroacetophenone

-

[Ru(OTf)((R,R)-TsDpen)(p-cymene)] catalyst

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

High-pressure autoclave or hydrogenation reactor

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the [Ru(OTf)((R,R)-TsDpen)(p-cymene)] catalyst (substrate-to-catalyst ratio, S/C = 1000).

-

Add anhydrous methanol to dissolve the catalyst.

-

Add 2'-chloroacetophenone to the solution.

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave with inert gas several times, then with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 10 atm.

-

Stir the reaction mixture at a constant temperature (e.g., 30-60 °C) and monitor the reaction progress by taking samples periodically for analysis.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.

-

Remove the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by silica gel column chromatography.

Work-up and Purification:

-

After evaporation of the solvent, the residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the product are collected and the solvent is evaporated to yield the purified this compound.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, such as (S)-Methyl-CBS, and a stoichiometric borane source. The stereochemical outcome is dictated by the chirality of the catalyst.

Experimental Workflow

Caption: CBS Reduction Experimental Workflow.

Experimental Protocol

Materials:

-

2'-chloroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (S)-Methyl-CBS solution (e.g., 0.1 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add the borane-THF complex (e.g., 1.2 equivalents) to the catalyst solution and stir for 15 minutes.

-

Cool the reaction mixture to a lower temperature (e.g., -20 °C).

-

Slowly add a solution of 2'-chloroacetophenone (1 equivalent) in anhydrous THF to the reaction mixture over a period of 30 minutes.

-

Stir the reaction at this temperature for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, slowly add methanol to quench the excess borane.

-

Allow the mixture to warm to room temperature.

Work-up and Purification:

-

Slowly add 1 M HCl to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Biocatalytic Reduction

Biocatalytic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts or isolated enzymes can be used to reduce 2'-chloroacetophenone with exceptional enantioselectivity. A highly efficient process utilizes Escherichia coli cells co-expressing xylose reductase from Candida tenuis and formate dehydrogenase from Candida boidinii for cofactor regeneration.[1]

Logical Relationship

Caption: Biocatalytic Reduction with Cofactor Regeneration.

Experimental Protocol

Materials:

-

Recombinant E. coli cells co-expressing xylose reductase and formate dehydrogenase

-

2'-chloroacetophenone

-

Sodium formate

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Hexane

-

Centrifuge

-

Stirred tank reactor with pH and temperature control

Procedure:

-

Cultivate the recombinant E. coli cells in a suitable growth medium in a bioreactor to achieve a high cell density.

-

Harvest the cells by centrifugation and resuspend them in the phosphate buffer.

-

Transfer the cell suspension to a stirred tank reactor.

-

Add sodium formate as the co-substrate for cofactor regeneration.

-

Add 2'-chloroacetophenone to the reactor (e.g., up to 300 mM).

-

Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 30 °C) with stirring.

-

Monitor the reaction progress by analyzing samples for substrate conversion and product formation.

-

The reaction is typically complete within 24-48 hours.

Work-up and Purification:

-

After the biotransformation, separate the cells from the reaction mixture by centrifugation.

-

Extract the supernatant with an organic solvent such as hexane.

-

Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography if necessary, though the high purity of the crude product may make this optional.[1]

Product Analysis: Chiral HPLC

The enantiomeric excess of the synthesized this compound is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Typical HPLC Conditions:

-

Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally effective.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Temperature: The column is typically maintained at a constant temperature, for example, 25 °C.

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas.

Conclusion

This guide has presented three robust and highly enantioselective methods for the synthesis of this compound from 2'-chloroacetophenone. The Noyori asymmetric hydrogenation and CBS reduction represent powerful chemocatalytic approaches that offer high yields and enantioselectivities. The biocatalytic reduction, on the other hand, provides an environmentally friendly route with exceptional enantiomeric purity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available expertise and equipment. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis.

References

Technical Guide: Physical Properties of (S)-1-(2-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its physical properties is essential for its proper handling, characterization, and utilization in synthetic and developmental processes. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with detailed experimental protocols for their determination.

General Information

| Property | Value | Reference |

| Chemical Name | (1S)-1-(2-chlorophenyl)ethanol | [1] |

| Synonyms | (S)-2-Chloro-alpha-methylbenzyl alcohol | [1] |

| CAS Number | 131864-71-6 | [1] |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-chlorophenyl)ethanol is presented below. It is important to note that some of these properties have been reported for the racemic mixture.

| Property | Value | Conditions |

| Melting Point | Not available (liquid at room temperature) | - |

| Boiling Point | 121-123 °C | at 14 mmHg[4] |

| Density | 1.18 g/cm³ | Temperature not specified[4] |

| Refractive Index | 1.5420-1.5480 | at 20 °C[5] |

| Specific Rotation ([α]D) | -17.65° | at 29 °C (c = 0.58 in CH₂Cl₂) (inferred)[6] |

| Solubility | Slightly soluble in water. | [1] |

Spectral Data

The following tables summarize the characteristic spectral data for 1-(2-chlorophenyl)ethanol.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 (approx.) | d | Ar-H | |

| 7.28-7.34 (approx.) | m | Ar-H | |

| 7.20 (approx.) | t | J = 7.6 | Ar-H |

| 5.10-5.15 (approx.) | m | CH-OH | |

| 2.34 (approx.) | s | OH | |

| 1.47 (approx.) | d | J = 6.4 | CH₃ |

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 143.1 (approx.) | Ar-C (C-Cl) |

| 131.6 (approx.) | Ar-C |

| 129.4 (approx.) | Ar-CH |

| 128.4 (approx.) | Ar-CH |

| 127.2 (approx.) | Ar-CH |

| 126.4 (approx.) | Ar-CH |

| 66.9 (approx.) | CH-OH |

| 23.5 (approx.) | CH₃ |

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3357 (approx.) | Strong, Broad | O-H stretch (alcohol) |

| 3069 (approx.) | Medium | C-H stretch (aromatic) |

| 1474, 1437 (approx.) | Medium | C=C stretch (aromatic ring) |

| 1048 (approx.) | Strong | C-O stretch (secondary alcohol) |

| 754 (approx.) | Strong | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Possible Fragment |

| 156 | Moderate | [M]⁺ (Molecular ion) |

| 141 | High | [M - CH₃]⁺ |

| 125 | Moderate | [M - OCH₃]⁺ or [M - H₂O - H]⁺ |

| 111 | Moderate | [C₇H₄Cl]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound.

Apparatus: Polarimeter, volumetric flask (10 mL), analytical balance, syringe.

Procedure:

-

Accurately weigh approximately 58 mg of this compound.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to the mark with dichloromethane (CH₂Cl₂).

-

Transfer the solution to a 1 dm polarimeter cell, ensuring no air bubbles are present.

-

Measure the optical rotation at 29 °C using the sodium D-line (589 nm).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃), micropipette.

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Apparatus: FTIR spectrometer with a liquid sample holder (e.g., salt plates).

Procedure:

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Mount the salt plates in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Apparatus: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the sample into the GC-MS system.

-

The compound will be separated on the GC column and then ionized in the mass spectrometer (commonly by electron ionization).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Caption: Workflow for the physical and spectral characterization of this compound.

References

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy 1-(2-Chlorophenyl)ethanol (EVT-303123) | 13524-04-4 [evitachem.com]

- 5. 1-(2-Chlorophenyl)ethanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

(S)-1-(2-chlorophenyl)ethanol molecular weight and formula

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of (S)-1-(2-chlorophenyl)ethanol, a chiral compound of interest in organic synthesis and pharmaceutical development.

Physicochemical Data

The molecular formula and weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H9ClO | [1][2][3][4][5] |

| Molecular Weight | 156.61 g/mol | [1][3][5] |

| Monoisotopic Mass | 156.0341926 Da | [3][4] |

This compound is a chiral secondary alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon. It is important to note that while stereoisomers ((S) and (R) enantiomers) have identical molecular formulas and weights, their biological and chemical activities can differ significantly. This compound is also described as a colorless to light yellow, clear liquid and is slightly soluble in water.[2][6] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

Logical Relationship of Chemical Identifiers

The relationship between the compound's name, structure, and fundamental properties can be visualized as a hierarchical flow of information. The systematic name defines the precise arrangement of atoms, from which the molecular formula and subsequently the molecular weight are derived.

Caption: Logical workflow from compound name to molecular weight.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-(2-Chlorophenyl)-1-ethanol | 13524-04-4 [chemicalbook.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Stability and Storage Conditions for (S)-1-(2-chlorophenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-(2-chlorophenyl)ethanol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for Polo-like kinase 1 (PLK1) inhibitors, a promising class of anti-cancer therapeutics.[1] Understanding its stability profile is critical for ensuring the quality, purity, and integrity of active pharmaceutical ingredients (APIs) derived from it. This document outlines the known physicochemical properties, potential degradation pathways, and proposed methodologies for stability-indicating analysis.

Physicochemical Properties and Storage Recommendations

This compound is a colorless to pale yellow liquid at room temperature.[2] Proper storage is essential to maintain its chemical integrity.

Table 1: Summary of Physicochemical Data and Recommended Storage for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not specified | |

| Solubility | Slightly soluble in water | |

| Recommended Storage | Store in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C. Keep container tightly closed. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5] Based on the chemical structure of this compound, a secondary benzylic alcohol, the following degradation pathways are proposed.

Oxidation

The most probable degradation pathway for a secondary alcohol is oxidation to the corresponding ketone. In this case, this compound would oxidize to form 2'-chloroacetophenone. This reaction can be facilitated by common oxidizing agents.

Hydrolysis

While generally stable, under forcing acidic or basic conditions, benzylic alcohols can undergo reactions such as dehydration or substitution, although these are less common than oxidation for this specific structure.

Photodegradation

Chlorinated aromatic compounds can be susceptible to photodegradation. Exposure to UV light may lead to the formation of radical species and subsequent degradation products. The ICH Q1B guideline provides a framework for photostability testing.[6][7]

Thermal Degradation

Elevated temperatures can accelerate degradation processes. For aromatic alcohols, thermal stress may lead to oxidation or dehydration.[8][9]

Figure 1. Proposed major degradation pathways for this compound.

Biological Relevance: Role in PLK1 Inhibitor Synthesis

This compound is a crucial chiral building block in the synthesis of Polo-like kinase 1 (PLK1) inhibitors.[1] PLK1 is a serine/threonine-protein kinase that plays a pivotal role in cell division, and its overexpression is observed in numerous cancers.[10][11] PLK1 inhibitors function by binding to the ATP-binding pocket of the PLK1 protein, disrupting its kinase activity, which leads to cell cycle arrest and apoptosis in cancer cells.[10] The specific stereochemistry of this compound is critical for the efficacy of the final API. Therefore, any degradation or racemization of this intermediate can have significant impacts on the biological activity of the resulting drug molecule.

Figure 2. Simplified representation of the role of PLK1 in the cell cycle and the mechanism of PLK1 inhibitors.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.[12]

Proposed Forced Degradation Study Protocol

Table 2: Proposed Conditions for Forced Degradation Study

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photostability | As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6] |

Proposed Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound and separating it from its potential degradation products. A chiral column would be necessary to also assess enantiomeric purity.

Table 3: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water or a suitable buffer |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 10 µL |

| Diluent | Mobile phase |

Method Validation

The developed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method as stability-indicating would be demonstrated by its ability to resolve the parent compound from all degradation products formed during the forced degradation study.

Figure 3. Proposed experimental workflow for conducting a comprehensive stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from light and incompatible materials. The primary anticipated degradation pathway is oxidation to 2'-chloroacetophenone. For its use as a critical pharmaceutical intermediate, particularly in the synthesis of PLK1 inhibitors, it is imperative to control its stability and enantiomeric purity. The implementation of a robust stability testing program, including forced degradation studies and a validated stability-indicating analytical method, is essential to ensure the quality and efficacy of the final drug product. Further experimental studies are warranted to quantitatively determine the degradation kinetics and definitively identify all potential degradation products under various stress conditions.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. jordilabs.com [jordilabs.com]

- 8. Making sure you're not a bot! [ask.orkg.org]

- 9. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 12. ajpsonline.com [ajpsonline.com]

Initial Biological Screening of (S)-1-(2-chlorophenyl)ethanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(2-chlorophenyl)ethanol is a chiral alcohol primarily recognized for its role as a key intermediate in the synthesis of complex pharmaceutical molecules, most notably potent inhibitors of Polo-like kinase 1 (PLK1), a validated target in oncology. An extensive review of publicly available scientific literature and safety data reveals a significant lack of direct initial biological screening data for this compound itself. The available information strongly suggests that this compound is biologically inactive or possesses negligible activity at concentrations relevant for therapeutic consideration. Its value in drug discovery and development is derived from its function as a chiral building block, providing a specific stereochemical scaffold for the synthesis of highly active downstream compounds. This technical guide will summarize the known applications of this compound, present the biological activity of the resulting therapeutic agents, provide relevant experimental protocols, and offer insights into its safety profile.

Role of this compound in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the multi-step synthesis of several investigational anti-cancer drugs, including the well-characterized PLK1 inhibitors BI 2536 and Volasertib (BI 6727). The (S)-enantiomer is specifically required to achieve the desired stereochemistry in the final active pharmaceutical ingredient, which is critical for its interaction with the biological target.

The synthesis of these complex molecules involves the chemical modification of the hydroxyl group and the phenyl ring of this compound to build the intricate heterocyclic systems responsible for potent and selective PLK1 inhibition.

Biological Activity of Downstream PLK1 Inhibitors

While direct biological screening data for this compound is unavailable, the potent biological activity of the compounds synthesized from it underscores its importance as a chemical intermediate. The following tables summarize the in vitro activity of BI 2536 and Volasertib, two prominent PLK1 inhibitors derived from this chiral alcohol.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| BI 2536 | PLK1 | 0.83 | [1][2] |

| PLK2 | 3.5 | [2] | |

| PLK3 | 9.0 | [2] | |

| Volasertib (BI 6727) | PLK1 | 0.87 | [3][4] |

| PLK2 | 5 | [3] | |

| PLK3 | 56 | [3] |

Table 2: In Vitro Anti-proliferative Activity (Cell-Based Assays)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| BI 2536 | HeLa | Cervical Cancer | ~10-100 | [2] |

| HCT 116 | Colon Carcinoma | ~10-100 | [2] | |

| BxPC-3 | Pancreatic Cancer | ~10-100 | [2] | |

| A549 | Lung Carcinoma | ~10-100 | [2] | |

| Volasertib (BI 6727) | HCT 116 | Colon Carcinoma | 23 | [4] |

| NCI-H460 | Lung Cancer | 21 | [4] | |

| BRO | Melanoma | 11 | [4] | |

| HL-60 | Leukemia | 32 | [4] |

Experimental Protocols

While specific protocols for the biological screening of this compound are not published due to its likely inactivity, the following are detailed methodologies for key experiments used to characterize the final PLK1 inhibitors.

In Vitro PLK1 Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the enzymatic activity of PLK1 by 50% (IC50).

-

Reagents and Materials:

-

Recombinant human PLK1 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP (Adenosine triphosphate).

-

Peptide substrate (e.g., a synthetic peptide with a PLK1 phosphorylation motif).

-

Test compound (this compound or derived inhibitor) dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PLK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability (Cytotoxicity) Assay

This assay measures the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

-

Reagents and Materials:

-

Human cancer cell line (e.g., HCT 116).

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

-

Test compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

96-well clear-bottom, opaque-walled microplates.

-

CO2 incubator (37°C, 5% CO2).

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound or DMSO (vehicle control).

-

Incubate the plate for a specified duration (e.g., 72 hours) in a CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Visualizations

Diagram 1: General Synthetic Pathway to a PLK1 Inhibitor

Caption: Synthetic route from this compound to a PLK1 inhibitor.

Diagram 2: General Workflow for Initial Biological Screening

Caption: A typical workflow for the initial biological screening of a chemical compound.

Safety and Toxicology Profile

The available safety data for this compound is limited and primarily focuses on its properties as a chemical reagent.

-

Hazard Identification: The compound is classified as a skin and eye irritant.[5]

-

Acute Toxicity: No quantitative data (e.g., LD50 or LC50) is readily available in the public domain.

-

Mutagenicity/Carcinogenicity: There is no data available to suggest that the compound is mutagenic or carcinogenic.

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be performed in a well-ventilated area.

Conclusion

This compound is a valuable chiral intermediate in the synthesis of potent PLK1 inhibitors. The lack of direct biological screening data for this compound, contrasted with the high potency of its derivatives, strongly indicates that it is a biologically inactive precursor. The complex chemical moieties added during synthesis are essential for the observed anti-cancer activity. Therefore, for researchers, scientists, and drug development professionals, the focus should be on its synthetic utility rather than any intrinsic biological properties. The provided experimental protocols for kinase inhibition and cytotoxicity assays are standard methods used to evaluate the final, biologically active compounds derived from this important starting material.

References

- 1. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-1-(2-chlorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on providing a qualitative understanding based on established chemical principles, detailed experimental protocols for determining solubility, and the logical factors influencing the dissolution of this compound in various organic solvents.

Understanding the Solubility Profile

This compound is a chiral aromatic alcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and a moderately nonpolar chlorophenyl ring, dictates its solubility behavior. The hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring contributes to interactions with nonpolar solvents through van der Waals forces.

General qualitative assessments indicate that this compound has limited solubility in water but is miscible with common organic solvents such as ethanol, hexane, and ethyl acetate.[1] Miscibility implies that they can be mixed in all proportions to form a homogeneous solution.

Estimated Solubility in Common Organic Solvents

In the absence of specific experimental data, the following table provides an estimated qualitative and quantitative solubility profile of this compound at ambient temperature (approximately 20-25 °C). These estimations are based on the principle of "like dissolves like" and the known miscibility of similar small aromatic alcohols. It is imperative for researchers to experimentally verify these values for their specific applications.

| Solvent Classification | Solvent Name | Molecular Formula | Estimated Solubility Term | Estimated Solubility ( g/100 mL) |

| Polar Protic Solvents | Methanol | CH₃OH | Very Soluble / Miscible | > 50 |

| Ethanol | C₂H₅OH | Very Soluble / Miscible | > 50 | |

| 1-Propanol | C₃H₇OH | Very Soluble / Miscible | > 50 | |

| 1-Butanol | C₄H₉OH | Very Soluble / Miscible | > 50 | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Very Soluble | > 30 |

| Acetone | (CH₃)₂CO | Very Soluble / Miscible | > 50 | |

| Acetonitrile | CH₃CN | Freely Soluble | 10 - 30 | |

| Nonpolar Solvents | Hexane | C₆H₁₄ | Freely Soluble / Miscible | > 50 |

| Toluene | C₇H₈ | Very Soluble / Miscible | > 50 | |

| Ester Solvents | Ethyl Acetate | C₄H₈O₂ | Very Soluble / Miscible | > 50 |

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Accurate solubility determination is critical for process development, formulation, and quality control. The following are detailed methodologies for two common experimental techniques adapted for the analysis of this compound.

Gravimetric Method for Solid-Liquid Equilibrium (SLE)

This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

2.1.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Drying oven

-

Desiccator

2.1.2. Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of a separate liquid phase or undissolved material after equilibration.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (a temperature below the boiling point of this compound is recommended, e.g., 60-80 °C). A vacuum oven can facilitate this process at a lower temperature.

-

Continue drying until a constant mass is achieved.

-

Cool the vial in a desiccator to room temperature before re-weighing.

-

-

Calculation of Solubility:

-

Mass of solute: (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): (Mass of solute / Volume of solvent withdrawn) x 100

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, especially for determining solubility at multiple temperatures.

2.2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (0.22 µm)

2.2.2. Detailed Methodology

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, which is the wavelength of highest absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. The concentration range should bracket the expected solubility.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept.

-

-

Preparation of Saturated Solution and Analysis:

-

Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 2.1.2.1 and 2.1.2.2).

-

Withdraw a small aliquot of the clear supernatant and filter it as described in step 2.1.2.3.

-

Carefully dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

Chiral Purity of Commercial (S)-1-(2-chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chiral purity of commercially available (S)-1-(2-chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines the common analytical methodologies for determining enantiomeric excess, presents typical purity data, and offers detailed experimental protocols.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. The stereochemistry of this compound is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, ensuring high enantiomeric purity of this starting material is a crucial aspect of drug development and manufacturing. This guide addresses the methods and data relevant to the quality control of commercial this compound.

Data Presentation: Chiral Purity of Commercial Samples

The enantiomeric excess (ee) is the standard measure of chiral purity and is defined as the absolute difference between the mole fractions of the two enantiomers. It is typically expressed as a percentage.

While specific enantiomeric excess values for this compound can vary between suppliers and even between different lots from the same supplier, the data presented in Table 1 represents typical purity levels found in the market. It is imperative for researchers to obtain a lot-specific Certificate of Analysis or to determine the enantiomeric excess in-house.

Table 1: Typical Chiral Purity of Commercial this compound

| Supplier Category | Reported Chemical Purity | Typical Enantiomeric Excess (ee) of (S)-enantiomer | Analytical Method |